rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate
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Overview
Description
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with a carbamoyl and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a suitable alkene with a carbene precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring and functional groups can interact with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl(1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
- rac-methyl(1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H2,8,9)/t4-,7+/m0/s1 |
InChI Key |
ZNKKXLUXZZSBTE-MHTLYPKNSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]1(C(=O)N)C(=O)OC |
Canonical SMILES |
CC1CC1(C(=O)N)C(=O)OC |
Origin of Product |
United States |
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